molecular formula C20H10Cl2O5 B2724987 (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622361-12-0

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2724987
CAS No.: 622361-12-0
M. Wt: 401.2
InChI Key: BVOBKUMXORFVGQ-NVMNQCDNSA-N
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Description

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C20H10Cl2O5 and its molecular weight is 401.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Advanced Synthetic Techniques : The development of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives demonstrates innovative methods to create high-value-added furan derivatives under relatively mild conditions. This approach emphasizes the potential for creating complex molecules from simpler precursors, highlighting the chemical versatility of furan derivatives (Gabriele et al., 2012).

  • Heteroacene Synthesis : The synthesis of ladder-type pi-conjugated heteroacenes, including indolo[3,2-b]carbazoles and dibenzo[d,d']benzo[1,2-b:4,5-b']difurans, from 2,5-bis(o-chloroaryl)hydroquinones via palladium-catalyzed double N-arylation and intramolecular O-arylation, illustrates the application of furan derivatives in creating complex aromatic systems. These heteroacenes exhibit interesting photophysical and electrochemical properties, suggesting their utility in electronic and optoelectronic devices (Kawaguchi et al., 2007).

  • Organic Synthesis Flexibility : Research on the efficient synthesis of furan-2-ylacetates and benzofurans based on cyclization reactions highlights the flexibility of furan derivatives in organic synthesis. These methods enable the production of a variety of compounds through a "cyclization/dehydrogenation" strategy, showcasing the versatility of furan compounds in constructing complex molecular architectures (Bellur & Langer, 2005).

Potential Applications in Medicinal Chemistry

  • Antimicrobial Activities : The study on new di- and triorganotin(IV) carboxylates derived from a Schiff base, including antimicrobial activity assessment, suggests that furan derivatives can serve as effective ligands in metal complexes with significant biological activities. These complexes have been shown to exhibit promising antimicrobial properties against a range of fungi and bacteria, highlighting the potential medicinal applications of furan-containing compounds (Dias et al., 2015).

  • Biological Activity Studies : The preparation of novel (Z)-4-ylidenebenzo[b]furo[3,2-d][1,3]oxazines and their evaluation for biological activities, including anti-osteoclastic bone resorption and antagonistic activity for the cysLT1 receptor, exemplifies the direct relevance of furan and benzofuran derivatives in medicinal chemistry. These findings underscore the potential for developing new therapeutic agents based on furan derivatives (Tabuchi et al., 2009).

Properties

IUPAC Name

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O5/c21-14-6-3-11(8-15(14)22)9-18-19(23)13-5-4-12(10-17(13)27-18)26-20(24)16-2-1-7-25-16/h1-10H/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOBKUMXORFVGQ-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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